molecular formula C16H17FN2O3 B2621624 2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide CAS No. 1356750-41-8

2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide

Cat. No. B2621624
CAS RN: 1356750-41-8
M. Wt: 304.321
InChI Key: NPPHLPVOUIYUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide, also known as FMPP, is a chemical compound that has gained significant attention in the field of scientific research. FMPP is a pyridine derivative that has been synthesized and studied for its potential use in various fields of research. In

Mechanism of Action

The mechanism of action of 2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide is not fully understood. However, it has been suggested that 2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide may act as a modulator of certain receptors in the brain. Specifically, 2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide has been shown to bind to the serotonin 5-HT2A receptor and the dopamine D2 receptor. Binding to these receptors may result in the modulation of neurotransmitter release and neuronal activity, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide can inhibit the proliferation of cancer cells and reduce inflammation. In vivo studies have shown that 2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide can modulate neurotransmitter release and neuronal activity, leading to effects such as altered behavior and cognition.

Advantages and Limitations for Lab Experiments

2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy and inexpensive to synthesize. Additionally, 2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide has been shown to have high affinity for certain receptors, making it a useful tool for studying receptor function. However, one limitation is that 2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide may have off-target effects, leading to potential confounding results. Additionally, 2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide may have limited solubility in certain solvents, making it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for 2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide research. One direction is the continued exploration of 2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide as a potential drug candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide and its potential as a tool for studying receptor function. Finally, the design and synthesis of novel 2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide derivatives with improved pharmacological properties may lead to the development of more effective drugs for various applications.

Synthesis Methods

2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-fluoropyridine-4-carboxylic acid with 5-methoxy-2-(propan-2-yloxy)aniline. The reaction is carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide.

Scientific Research Applications

2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide has been studied for its potential use in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide has been explored as a potential drug candidate for the treatment of various diseases such as cancer and inflammation. In drug discovery, 2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide has been used as a lead compound for the design and synthesis of novel drug candidates with improved pharmacological properties. In neuroscience, 2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide has been studied for its potential use as a tool for studying the function of certain receptors in the brain.

properties

IUPAC Name

2-fluoro-N-(5-methoxy-2-propan-2-yloxyphenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-10(2)22-14-5-4-12(21-3)9-13(14)19-16(20)11-6-7-18-15(17)8-11/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPHLPVOUIYUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC)NC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.